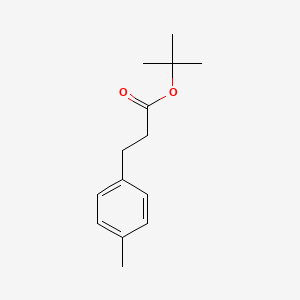

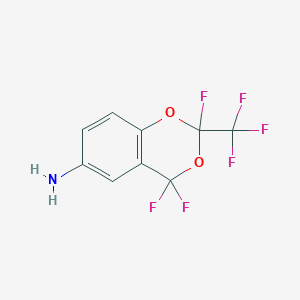

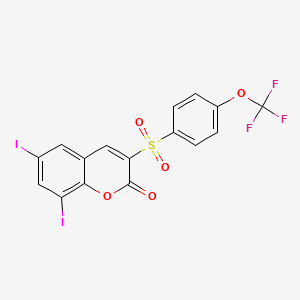

2-(6-Methoxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(6-Methoxy-2-naphthyl)propionic acid” is a compound that has been studied for its potential antibacterial activity . It is the active metabolite of the prodrug nabumetone . It is a monocarboxylic acid and a methoxynaphthalene .

Synthesis Analysis

A series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity . The minimum inhibitory concentration of these compounds was determined by microdilution technique against five known strains of bacteria .

Chemical Reactions Analysis

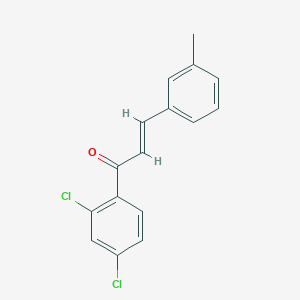

A series of α, β-unsaturated ketones are synthesized by Crossed - Aldol condensation .

Physical And Chemical Properties Analysis

The molecular weight of “2-(6-Methoxy-2-naphthyl)propionic acid” is 230.26 g/mol . The compound has a molecular formula of C14H14O3 .

Scientific Research Applications

Antibacterial and Antifungal Agent

The compound has been synthesized and evaluated for its potential as an antibacterial and antifungal agent . Studies have shown that derivatives of this compound exhibit significant activity against various bacterial and fungal strains, comparable to standard agents like Ampicillin and Fluconazole . This suggests its potential use in developing new antimicrobial therapies, especially in the face of rising drug resistance.

Enzyme Inhibition for Antibacterial Activity

Derivatives of 2-(6-Methoxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane have been studied for their role as FABI inhibitors . FABI, or enoyl-acyl carrier protein reductase, is involved in bacterial fatty acid biosynthesis. Inhibiting this enzyme can lead to potent antibacterial activity, providing a novel target for antibiotic drug development.

Pharmaceutical Intermediate Synthesis

The compound serves as an intermediate in the synthesis of pharmaceutical agents . It is particularly used in the preparation of 2-(6-methoxy-2-naphthyl)propionic acid, a precursor to the non-steroidal anti-inflammatory drug Naproxen . This process highlights the compound’s importance in the pharmaceutical manufacturing industry.

Organic Synthesis Research

In organic chemistry, the compound is utilized in research focused on synthetic methodologies . Its derivatives are used to explore new reactions and processes, contributing to the advancement of synthetic organic chemistry as a field .

Structure-Activity Relationship (SAR) Studies

The compound is used in SAR studies to understand the relationship between the chemical structure of a molecule and its biological activity. This research can lead to the design of more effective drugs with targeted therapeutic effects .

Molecular Docking Simulations

Researchers use the compound in molecular docking simulations to predict how it interacts with biological targets, such as enzymes or receptors . This application is crucial in drug design and discovery, helping to identify promising candidates for further development.

Pharmacophore Model Generation

The compound’s derivatives are used to generate 3D pharmacophore models . These models represent the spatial arrangement of features necessary for the optimal pharmacological effect, aiding in the identification of new drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Finally, the compound is instrumental in QSAR modeling, which uses statistical methods to correlate chemical structures with biological activity. This application is valuable for predicting the properties of new compounds and guiding the drug discovery process .

Mechanism of Action

Safety and Hazards

properties

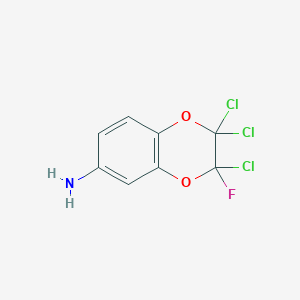

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BO3/c1-16(2)10-19-17(20-11-16)14-6-4-13-9-15(18-3)7-5-12(13)8-14/h4-9H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOHEBPAXNTRCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)C=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Methoxy-2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.